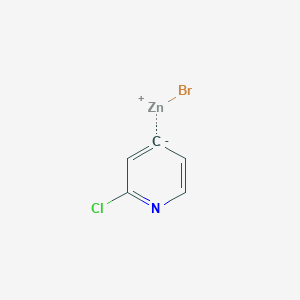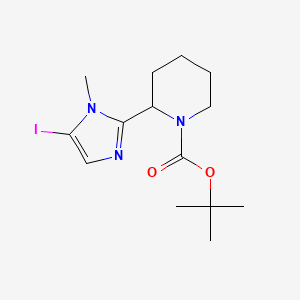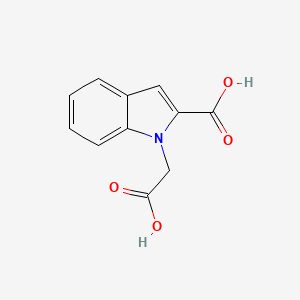![molecular formula C15H18N2O B2551221 (2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024622-53-4](/img/structure/B2551221.png)
(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s CAS number, which is a unique numerical identifier assigned by the Chemical Abstracts Service .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or electron paramagnetic resonance (EPR) to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It could involve looking at how the compound reacts with other substances, its reactivity, and the products formed during these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and spectral data. It could also involve studying the compound’s stability under various conditions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound is involved in synthetic chemistry research, contributing to the development of new synthetic methodologies. For example, a study detailed the parallel solution phase synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates, showcasing the compound's utility in generating diverse chemical structures from L-aspartic acid through a series of reactions involving amines and cyanide treatments (Pirc et al., 2003).
Catalytic Applications
- Research has also explored the use of related compounds in catalysis. A sulfonated Schiff base dimethyltin(IV) coordination polymer was synthesized and characterized, demonstrating its application as a heterogeneous catalyst for the Baeyer–Villiger oxidation of ketones to esters or lactones under environmentally friendly conditions (Martins et al., 2016).
Material Science and Luminescence
- In the field of materials science, porous metal-organic frameworks (MOFs) based on related structural motifs have been synthesized, showing significant porosity and interesting guest-dependent luminescent properties. These materials are noted for their high surface area and potential in gas sorption applications, demonstrating the versatility of compounds with similar chemical structures in the development of functional materials (Hou et al., 2008).
Organic Synthesis
- Additionally, the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives was reported, where compounds related to "(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile" served as precursors or intermediates. These derivatives are highlighted for their potential as drug precursors or ligands, indicating the compound's role in facilitating the synthesis of biologically relevant molecules (Dotsenko et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2,3)14(18)13(9-16)11-17-10-12-7-5-4-6-8-12/h4-8,11,17H,10H2,1-3H3/b13-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNLQGQPUAALOV-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNCC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NCC1=CC=CC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2551139.png)


![5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2551142.png)


![(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2551147.png)
![6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2551149.png)
![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2551154.png)
![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2551156.png)



